Cas no 150253-59-1 (1-(Chloromethyl)-4-(2-phenylethenyl)benzene)

1-(Chloromethyl)-4-(2-phenylethenyl)benzene is a chlorinated aromatic compound featuring a reactive chloromethyl group and a styrenic moiety. This structure makes it a versatile intermediate in organic synthesis, particularly for applications requiring further functionalization via nucleophilic substitution or polymerization. The chloromethyl group enables facile derivatization, while the conjugated phenylethenyl group contributes to potential photophysical properties. Its rigid aromatic backbone ensures thermal and chemical stability, making it suitable for use in advanced material synthesis, including liquid crystals, polymers, or pharmaceutical precursors. The compound’s well-defined reactivity profile allows for precise modifications, supporting its utility in specialized chemical research and industrial processes.
1-(Chloromethyl)-4-(2-phenylethenyl)benzene structure
150253-59-1 structure
Product Name:1-(Chloromethyl)-4-(2-phenylethenyl)benzene
CAS No:150253-59-1
MF:C15H13Cl
MW:228.716723203659
MDL:MFCD00009921
CID:99929
PubChem ID:24855459
Update Time:2025-06-13

1-(Chloromethyl)-4-(2-phenylethenyl)benzene Chemical and Physical Properties

Names and Identifiers

    • Benzene,1-(chloromethyl)-4-[(1E)-2-phenylethenyl]-
    • 4-CHLOROMETHYLSTILBENE, PREDOMINANTLY TRANS
    • 4-(chloromethyl)stilbene
    • 4-(chloromethyl)thiazole
    • 4-chloromethyl-2-thiazole
    • 4-chloromethyl-thiazole
    • 4-Chloromethylthiazole
    • 4-chloromethylthiazole hydrochloride
    • 4-chloromethyl-trans-stilbene
    • 4-styrylbenzyl chloride
    • 4-thiazolylmethyl chloride
    • AC1MC82Y
    • AG-F-13748
    • SBB046457
    • SureCN209126
    • trans-4-chloromethylstilbene
    • trans-4-chloromethyltilbene
    • ZINC025668
    • 4-CHLOROMETHYLSTILBENE 95
    • (E)-4-(ChloroMethyl)stilbene
    • 4-[(E)-Phenylethenyl)]benzyl chloride
    • 1-(chloromethyl)-4-[(E)-2-phenylethenyl]benzene
    • 4-CHLOROMETHYLSTILBENE, 95%, PREDOMINANT LY TRANS
    • Benzene,1-(chloromethyl)-4-(2-phenylethenyl)-
    • 1-(chloromethyl)-4-(2-phenylethenyl)benzene
    • 1-chloromethyl-4-styryl-benzene
    • IWJQBYQAGGHNAB-UHFFFAOYSA-N
    • 4-CHLOROMETHYLSTILBENE 95
    • J-008673
    • SCHEMBL2862206
    • C12526
    • 4-CHLOROMETHYLSTILBENE
    • 4-[(E)-Phenylethenyl)]benzylchloride
    • AKOS015967591
    • 150253-59-1
    • 4-Chloromethylstilbene,predominantly trans
    • CS-M2050
    • CS-14559
    • 4-Chloromethylstilbene, predominantly trans, 95%
    • Benzene, 1-(chloromethyl)-4-[(1E)-2-phenylethenyl]-
    • (E)-1-(chloromethyl)-4-styrylbenzene
    • 1-(Chloromethyl)-4-(2-phenylethenyl)benzene
    • MDL: MFCD00009921
    • Inchi: 1S/C15H13Cl/c16-12-15-10-8-14(9-11-15)7-6-13-4-2-1-3-5-13/h1-11H,12H2/b7-6+
    • InChI Key: IWJQBYQAGGHNAB-VOTSOKGWSA-N
    • SMILES: ClCC1C=CC(/C=C/C2C=CC=CC=2)=CC=1

Computed Properties

  • Exact Mass: 228.0705781g/mol
  • Monoisotopic Mass: 228.0705781g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 208
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • XLogP3: 5.2
  • Topological Polar Surface Area: 0

Experimental Properties

  • Color/Form: Not determined
  • Density: 1.141
  • Melting Point: 113-117 °C (lit.)
  • Boiling Point: 353.1°C at 760 mmHg
  • Flash Point: 159.7°C
  • Refractive Index: 1.653
  • LogP: 4.59580
  • Solubility: Not determined

1-(Chloromethyl)-4-(2-phenylethenyl)benzene Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • Hazard Statement: H315-H319-H335
  • Warning Statement: P261-P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: 26-37/39
  • Hazardous Material Identification: Xi
  • Risk Phrases:R36/37/38
  • Safety Term:S26-37/39

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1-(Chloromethyl)-4-(2-phenylethenyl)benzene Related Literature

Additional information on 1-(Chloromethyl)-4-(2-phenylethenyl)benzene

Comprehensive Overview of 1-(Chloromethyl)-4-(2-phenylethenyl)benzene (CAS No. 150253-59-1)

1-(Chloromethyl)-4-(2-phenylethenyl)benzene (CAS No. 150253-59-1) is a specialized organic compound widely utilized in pharmaceutical intermediates, material science, and fine chemical synthesis. This compound, also known by its systematic name, features a unique molecular structure combining a chloromethyl group and a phenylethenyl moiety, making it a versatile building block for advanced applications. Its CAS number 150253-59-1 serves as a critical identifier in regulatory and research contexts, ensuring precise communication across industries.

The growing demand for high-performance organic intermediates has placed compounds like 1-(Chloromethyl)-4-(2-phenylethenyl)benzene at the forefront of innovation. Researchers and manufacturers frequently search for "synthesis methods for CAS 150253-59-1" or "applications of chloromethyl styrene derivatives," reflecting its relevance in modern chemistry. This compound's aryl-alkene backbone enables participation in cross-coupling reactions, polymerization, and functional group transformations, aligning with trends in green chemistry and sustainable synthesis.

In material science, 1-(Chloromethyl)-4-(2-phenylethenyl)benzene is valued for its role in designing photoactive polymers and liquid crystal displays (LCDs). Its conjugated double bonds contribute to electronic properties, making it a candidate for organic semiconductors—a hot topic in flexible electronics research. Queries like "CAS 150253-59-1 in OLED materials" highlight its potential in next-gen optoelectronics.

From a regulatory standpoint, proper handling and storage of CAS 150253-59-1 are essential, though it is not classified under restricted categories. Safety data sheets (SDS) emphasize standard lab precautions, addressing common user concerns such as "stability of chloromethyl aromatic compounds" or "compatibility with other reagents." Analytical techniques like HPLC and NMR are typically employed for purity verification, ensuring compliance with industry standards.

The future prospects of 1-(Chloromethyl)-4-(2-phenylethenyl)benzene are tied to advancements in catalysis and nanotechnology. Emerging studies explore its derivatization for drug delivery systems and metal-organic frameworks (MOFs), responding to searches like "functionalized styrenes in biomedical applications." As industries prioritize eco-friendly synthesis routes, this compound’s adaptability positions it as a key player in innovation.

In summary, 1-(Chloromethyl)-4-(2-phenylethenyl)benzene (CAS No. 150253-59-1) bridges multiple disciplines, from pharmaceuticals to advanced materials. Its structural features and reactivity profile continue to inspire research, addressing contemporary challenges in energy storage, smart coatings, and beyond. For professionals seeking reliable data, understanding its synthetic pathways and property correlations remains pivotal.

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